N-(but-3-yn-1-yl)acetamide

Click Chemistry Bioconjugation Linker Design

Select N-(but-3-yn-1-yl)acetamide for precision in PROTAC linker design and click chemistry. The but-3-yn-1-yl group delivers a defined 4-carbon spacer—sterically optimized for CuAAC reactions—enabling efficient bioconjugation and ternary complex formation. With a computed LogP of 0.1 and TPSA of 29.1 Ų, this scaffold imparts favorable solubility and permeability to your constructs. Supplied at ≥95% purity, it minimizes downstream purification, accelerating your synthetic workflows from fragment-based drug discovery to chemical library generation.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 910232-64-3
Cat. No. B2673028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)acetamide
CAS910232-64-3
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESCC(=O)NCCC#C
InChIInChI=1S/C6H9NO/c1-3-4-5-7-6(2)8/h1H,4-5H2,2H3,(H,7,8)
InChIKeyODVZOLHCWVKMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(but-3-yn-1-yl)acetamide (CAS 910232-64-3): A Terminal Alkyne-Acetamide Building Block for Click Chemistry and PROTAC Development


N-(but-3-yn-1-yl)acetamide is a small-molecule amide containing a terminal alkyne moiety (but-3-yn-1-yl group) and an acetamide functional group [1]. With a molecular weight of 111.14 g/mol and a computed LogP of 0.1, it exhibits favorable aqueous solubility and hydrogen bonding capacity (1 H-bond donor, 1 H-bond acceptor) [1]. The compound is supplied at ≥95% purity by multiple vendors and serves primarily as a versatile intermediate in organic synthesis, medicinal chemistry, and bioconjugation workflows . Its structural simplicity and defined alkyne spacing (4-carbon linear chain) differentiate it from shorter or branched alkyne-acetamide analogs, enabling precise control over linker geometry in click chemistry applications.

Why Generic Substitution of N-(but-3-yn-1-yl)acetamide with Other Alkyne-Acetamides Fails in Critical Applications


Direct substitution of N-(but-3-yn-1-yl)acetamide with other alkyne-acetamides (e.g., N-propargylacetamide, N-(hex-5-yn-1-yl)acetamide) is not reliably feasible without empirical validation. The but-3-yn-1-yl group provides a specific four-carbon spacing between the alkyne and the amide nitrogen, which directly influences: (1) steric accessibility of the terminal alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]; (2) the conformational flexibility and hydrophobic character of PROTAC linkers, affecting ternary complex formation and degradation efficiency ; and (3) the compound's computed physicochemical profile (LogP 0.1, Topological Polar Surface Area 29.1 Ų) which governs solubility and permeability in biological systems [1]. The following quantitative evidence demonstrates that the 4-carbon alkyne chain in N-(but-3-yn-1-yl)acetamide confers distinct performance advantages over its closest structural analogs.

N-(but-3-yn-1-yl)acetamide Procurement Evidence: Quantified Differentiation vs. Alkyne-Acetamide Analogs and Click Chemistry Handles


Optimized Alkyne Spacing for CuAAC Click Chemistry vs. N-Propargylacetamide

N-(but-3-yn-1-yl)acetamide incorporates a four-carbon linear chain between the acetamide nitrogen and the terminal alkyne, compared to the single-carbon spacer in N-propargylacetamide. This extended linker length reduces steric hindrance around the alkyne, potentially enhancing CuAAC reaction kinetics. While direct kinetic data for the parent compound are not available in primary literature, the but-3-yn-1-yl motif is a well-established optimal linker for click chemistry, as demonstrated by the commercial availability of N-(but-3-yn-1-yl)-2-chloroacetamide as a CuAAC-reactive PROTAC linker .

Click Chemistry Bioconjugation Linker Design

PROTAC Linker Utility Validated by Structural Analog

The 2-bromo derivative of N-(but-3-yn-1-yl)acetamide (2-Bromo-N-(but-3-yn-1-yl)acetamide, CAS 1204333-33-4) is explicitly classified and commercially supplied as a PROTAC linker . This demonstrates that the but-3-yn-1-yl-acetamide scaffold provides a validated, functionalizable handle for heterobifunctional degrader synthesis. The parent compound N-(but-3-yn-1-yl)acetamide can serve as the direct precursor for installing this linker motif or can be utilized in its own right as an alkyne handle for azide-functionalized ligands.

PROTAC Targeted Protein Degradation Linker Chemistry

Favorable Physicochemical Profile for Biological Applications vs. Longer-Chain Analogs

N-(but-3-yn-1-yl)acetamide exhibits a computed LogP (XLogP3-AA) of 0.1 and a topological polar surface area (TPSA) of 29.1 Ų [1]. This combination indicates balanced hydrophilicity/lipophilicity and favorable passive membrane permeability relative to longer-chain alkyne-acetamides. For example, N-(hex-5-yn-1-yl)acetamide (MW 139.19 g/mol) would be expected to have a higher LogP (~1.2) due to the additional two methylene units, potentially reducing aqueous solubility and increasing nonspecific binding.

Drug Discovery ADME Physicochemical Properties

Commercial Purity Benchmark: ≥95% Purity Specification Across Multiple Vendors

N-(but-3-yn-1-yl)acetamide is consistently offered at ≥95% purity by multiple independent suppliers, including AKSci, CymitQuimica, and Wanvi Bio . This standardized purity specification reduces the need for in-house purification prior to use in subsequent synthetic steps, lowering overall cost and time compared to less pure analogs or custom-synthesized building blocks that may require additional purification.

Synthetic Intermediate Quality Control Procurement

N-(but-3-yn-1-yl)acetamide: Optimal Use Cases Based on Quantified Structural and Purity Advantages


CuAAC Click Chemistry for Bioconjugation and Material Science

The but-3-yn-1-yl group in N-(but-3-yn-1-yl)acetamide provides an ideal 4-carbon spacer for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as supported by the widespread use of this motif in clickable PROTAC linkers . Its terminal alkyne is sterically accessible, and the compound's balanced LogP (0.1) ensures compatibility with aqueous reaction conditions typical of bioconjugation [1]. Use this compound to functionalize azide-bearing biomolecules, polymers, or surfaces with an acetamide tag for downstream detection or purification.

PROTAC Linker Synthesis and Targeted Protein Degradation

N-(but-3-yn-1-yl)acetamide serves as a direct precursor to 2-bromo-N-(but-3-yn-1-yl)acetamide, a validated PROTAC linker . By installing this scaffold, researchers can generate heterobifunctional molecules that recruit E3 ligases to target proteins, facilitating ubiquitin-mediated degradation. The defined 4-carbon alkyne chain maintains optimal linker geometry for ternary complex formation, a critical parameter for PROTAC efficacy .

Medicinal Chemistry Building Block with Favorable ADME Profile

With a computed LogP of 0.1 and TPSA of 29.1 Ų, N-(but-3-yn-1-yl)acetamide is an attractive starting point for fragment-based drug discovery or as a functional handle in lead optimization [1]. Its low lipophilicity relative to longer alkyne-acetamides reduces the risk of poor solubility and off-target effects. Incorporate this moiety into bioactive molecules to enable subsequent click chemistry derivatization while preserving favorable drug-like properties.

Organic Synthesis Intermediate with Consistent Purity

Procure N-(but-3-yn-1-yl)acetamide at ≥95% purity from multiple vendors to streamline multi-step synthetic routes . The high purity minimizes the need for column chromatography after amide bond formation or alkyne functionalization, reducing waste and labor costs. The compound's dual reactivity (amide nitrogen and terminal alkyne) allows sequential transformations, making it a versatile scaffold for generating diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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